molecular formula C8H5ClN2O B1596372 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 5418-94-0

2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B1596372
CAS No.: 5418-94-0
M. Wt: 180.59 g/mol
InChI Key: CGGMQFDVKUHJED-UHFFFAOYSA-N
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Description

2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family.

Biochemical Analysis

Biochemical Properties

It has been used to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields . This suggests that it may interact with various enzymes, proteins, and other biomolecules, but the exact nature of these interactions is yet to be determined.

Molecular Mechanism

It is known that it can undergo metal-free C-3 chalcogenation to synthesize diversely orchestrated 3-ArS/ArSe derivatives , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the nucleophilic substitution of a suitable precursor. One common method involves the reaction of 2-chloropyridine with cyanamide under basic conditions, followed by cyclization to form the desired product . Another approach includes the use of 2-aminopyridine and chloroformamidine hydrochloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, are common practices to achieve efficient production .

Mechanism of Action

The mechanism of action of 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it inhibits dihydrofolate reductase (DHFR) with high affinity, thereby reducing the synthesis of tetrahydrofolate, which is essential for the production of purines and pyrimidines. This inhibition ultimately leads to the disruption of DNA and RNA synthesis, causing cell death .

Comparison with Similar Compounds

2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds in the pyridopyrimidine family:

The uniqueness of this compound lies in its versatile reactivity and broad spectrum of biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-chloropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-6-5-8(12)11-4-2-1-3-7(11)10-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGMQFDVKUHJED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=O)N2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202529
Record name 4H-Pyrido(1,2-a)pyrimidin-4-one, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5418-94-0
Record name 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5418-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Pyrido(1,2-a)pyrimidin-4-one, 2-chloro-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005418940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4H-Pyrido(1,2-a)pyrimidin-4-one, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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